2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DB2115 (tertahydrochloride) is a potent inhibitor of the myeloid master regulator PU.1. This compound has shown significant potential in cancer research, particularly in the study of hematologic cancers such as leukemia. It is also being explored for its potential in treating other conditions associated with PU.1 dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DB2115 (tertahydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route is proprietary and can be found in patent WO2017223260A1 .
Industrial Production Methods
Industrial production of DB2115 (tertahydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to achieve the desired quality for research purposes .
Chemical Reactions Analysis
Types of Reactions
DB2115 (tertahydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to create derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of DB2115 (tertahydrochloride) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
DB2115 (tertahydrochloride) has a wide range of scientific research applications, including:
Cancer Research: It is used to study hematologic cancers such as leukemia and other cancers associated with PU.1 dysfunction.
Biology: The compound is used to investigate the role of PU.1 in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to PU.1 dysfunction.
Industry: DB2115 (tertahydrochloride) is used in the development of new drugs and therapeutic agents .
Mechanism of Action
DB2115 (tertahydrochloride) exerts its effects by inhibiting the myeloid master regulator PU.1. This inhibition disrupts the interaction of PU.1 with target gene promoters, leading to the downregulation of canonical PU.1 transcriptional targets. This mechanism is particularly effective in cancer cells, where PU.1 dysfunction is a common feature .
Comparison with Similar Compounds
Similar Compounds
DB2313: Another potent inhibitor of PU.1 with a similar structure and mechanism of action.
Azido-PEG5-succinimidyl carbonate: A compound with similar inhibitory effects on PU.1.
L-Homopropargylglycine: Another compound used in similar research applications .
Uniqueness
DB2115 (tertahydrochloride) stands out due to its high potency and specificity in inhibiting PU.1. Its unique structure allows for effective interaction with PU.1, making it a valuable tool in cancer research and other studies related to PU.1 dysfunction .
Properties
IUPAC Name |
2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O2.4ClH/c33-29(34)21-7-13-25-27(17-21)39-31(37-25)19-3-9-23(10-4-19)41-15-1-2-16-42-24-11-5-20(6-12-24)32-38-26-14-8-22(30(35)36)18-28(26)40-32;;;;/h3-14,17-18H,1-2,15-16H2,(H3,33,34)(H3,35,36)(H,37,39)(H,38,40);4*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCMNUIKDHGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)OCCCCOC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=N)N.Cl.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Cl4N8O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.